molecular formula C15H18ClNO3 B11303523 6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one

6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one

Cat. No.: B11303523
M. Wt: 295.76 g/mol
InChI Key: XLBYAMPXBKPHQE-UHFFFAOYSA-N
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Description

6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family. This compound is characterized by its unique structure, which includes a chloro group, a dimethylamino methyl group, a hydroxy group, and a propyl group attached to the chromen-2-one core. It is of interest in various fields due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxycoumarin, propyl bromide, and dimethylamine.

    Alkylation: The first step involves the alkylation of 4-hydroxycoumarin with propyl bromide in the presence of a base like potassium carbonate to form 4-propyl-7-hydroxycoumarin.

    Chlorination: The next step is the chlorination of 4-propyl-7-hydroxycoumarin using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 6-position, yielding 6-chloro-4-propyl-7-hydroxycoumarin.

    Dimethylamino Methylation: Finally, the compound undergoes a Mannich reaction with formaldehyde and dimethylamine to introduce the dimethylamino methyl group at the 8-position, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. The purification steps involve crystallization and recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group at the 7-position can undergo oxidation to form a ketone, resulting in 7-oxo derivatives.

    Reduction: The chloro group at the 6-position can be reduced to a hydrogen atom, forming 6-dechloro derivatives.

    Substitution: The chloro group can also participate in nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 7-oxo-6-chloro-8-[(dimethylamino)methyl]-4-propyl-2H-chromen-2-one.

    Reduction: 6-dechloro-8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one.

    Substitution: 6-azido-8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one.

Scientific Research Applications

Chemistry

In chemistry, 6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties. Researchers are exploring its interactions with biological macromolecules and its effects on cellular pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of dyes and pigments due to its chromen-2-one core, which imparts color properties. It is also explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-4-propyl-7-hydroxy-2H-chromen-2-one: Lacks the dimethylamino methyl group, resulting in different biological activities.

    8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one: Lacks the chloro group, which may affect its reactivity and biological properties.

    6-chloro-8-[(dimethylamino)methyl]-4-propyl-2H-chromen-2-one: Lacks the hydroxy group, impacting its solubility and potential interactions with biological targets.

Uniqueness

6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group, dimethylamino methyl group, hydroxy group, and propyl group in specific positions on the chromen-2-one core makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H18ClNO3

Molecular Weight

295.76 g/mol

IUPAC Name

6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-propylchromen-2-one

InChI

InChI=1S/C15H18ClNO3/c1-4-5-9-6-13(18)20-15-10(9)7-12(16)14(19)11(15)8-17(2)3/h6-7,19H,4-5,8H2,1-3H3

InChI Key

XLBYAMPXBKPHQE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN(C)C

Origin of Product

United States

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